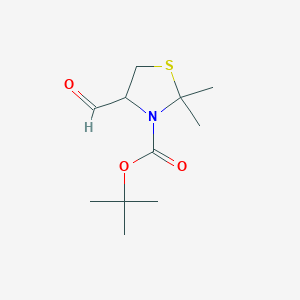
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde
Übersicht
Beschreibung
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde is a chiral compound that belongs to the thiazolidine family. This compound is characterized by the presence of a thiazolidine ring, a Boc (tert-butoxycarbonyl) protecting group, and an aldehyde functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a cysteine derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the thiazolidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Oxidation to Form the Aldehyde: The final step involves the oxidation of the thiazolidine intermediate to form the aldehyde group using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, and the resulting amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Amines and their derivatives
Wissenschaftliche Forschungsanwendungen
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde can be compared with other similar compounds such as:
Thiazolidine-4-carboxylic acid: Lacks the Boc protecting group and aldehyde functionality.
(S)-2,2-dimethylthiazolidine-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
(S)-3-Boc-2,2-dimethylthiazolidine-4-methanol: Contains a primary alcohol group instead of an aldehyde.
The uniqueness of this compound lies in its combination of a chiral thiazolidine ring, a Boc protecting group, and an aldehyde functional group, which imparts distinct reactivity and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C11H19NO3S |
|---|---|
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
tert-butyl 4-formyl-2,2-dimethyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-8(6-13)7-16-11(12,4)5/h6,8H,7H2,1-5H3 |
InChI-Schlüssel |
PFTJFEGOSYUKCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N(C(CS1)C=O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














